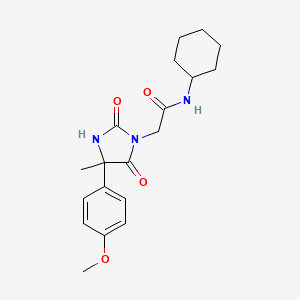![molecular formula C22H23ClN4O4S B2897012 (E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1217234-52-0](/img/structure/B2897012.png)
(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-2-yl compounds are often used in the development of fluorescent probes . For example, a novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-yl compounds often involves palladium-catalyzed Heck coupling reactions . For instance, a polymer containing a benzothiazole moiety, PBTPV-OSi, was synthesized via this method .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2-yl compounds is often designed strategically for specific purposes. For example, arylbenzothiazolylether diazonium salts were designed as dual-function reagents in a study .Chemical Reactions Analysis
Benzo[d]thiazol-2-yl compounds can participate in various chemical reactions. For instance, a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds was reported .Physical And Chemical Properties Analysis
Benzo[d]thiazol-2-yl compounds often exhibit unique photometric properties. For example, PBTPV-OSi, a conjugated polymer containing a benzothiazole moiety, exhibits good solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Acrylamide derivatives, including compounds structurally related to the chemical , have been synthesized and studied for their biomimetic properties. For instance, water-soluble biomimetic copolyacrylamides were synthesized through radical copolymerizations of cyclic monomers, followed by chemical modifications. These compounds exhibited enhanced hydrolysis rates in esterolytic tests, suggesting potential applications in biologically relevant reactions (Roizard, Brembilla, & Lochon, 1989).
Biological Activity
- Related benzimidazole derivatives, including those with morpholine skeletons, have been synthesized and evaluated for their glucosidase inhibitory potential and antioxidant activities. These compounds demonstrated significant inhibitory effects compared to standard treatments and also exhibited high scavenging activity in various in vitro antioxidant assays (Özil, Parlak, & Baltaş, 2018).
Potential in Cancer Treatment
- Quinazoline derivatives, structurally similar to the chemical , have shown cytotoxic effects on human cancer cell lines. A study found that a new synthetically prepared quinazoline derivative was particularly effective in cytotoxic screening, indicating the potential for these types of compounds in developing anticancer drugs (Ovádeková, Jantová, Theiszová, & Labuda, 2005).
Antimicrobial and Anticancer Evaluation
- Thiazolidinone derivatives, which bear structural similarities to the chemical, have been synthesized and evaluated for antimicrobial and anticancer potentials. Certain derivatives were found to exhibit significant antimicrobial activity, and QSAR studies highlighted the importance of topological and electronic parameters in describing their antimicrobial activity (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S.ClH/c27-21(10-7-17-5-8-18(9-6-17)26(28)29)25(12-11-24-13-15-30-16-14-24)22-23-19-3-1-2-4-20(19)31-22;/h1-10H,11-16H2;1H/b10-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXPMGYSLWWOPB-HCUGZAAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride](/img/structure/B2896929.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2896931.png)



![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/no-structure.png)

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2896945.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2896947.png)
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide](/img/structure/B2896948.png)
